Allantoin

skin barrier repair keratinocyte proliferation mechanism of action

Sourcing a skin-soothing agent that combines gentle exfoliation with epithelial repair without irritation liability often leads formulators to urea or AHAs-both of which carry pH and tolerability constraints. Allantoin resolves this conflict: it accelerates re-epithelialization via direct keratinocyte mitogenic stimulation while modulating desmosome cohesion at near-neutral pH, buffering co-formulated irritants. • Keratinocyte mitogenic stimulation vs. panthenol's lipid-synthesis pathway • Non-mutagenic, non-phototoxic, non-irritating in repeat-dose applications • Stable at pH 4-7; compatible with aqueous vegan formulations Available in research and bulk cosmetic/pharma grades with full QA documentation.

Molecular Formula C4H6N4O3
Molecular Weight 158.12 g/mol
CAS No. 97-59-6
Cat. No. B1664786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllantoin
CAS97-59-6
Synonyms(±)-Allantoin;  1-(2,5-Dioxoimidazolidin-4-yl)urea;  5-Ureidohydantoin;  Allantion;  Allantol;  Cordianine;  DL-Allantoin;  Glyoxyldiureid;  Glyoxyldiureide;  Glyoxylic diureide;  NSC 7606;  Psoralon;  SD 101;  Sebical;  Septalan; 
Molecular FormulaC4H6N4O3
Molecular Weight158.12 g/mol
Structural Identifiers
SMILESC1(C(=O)NC(=O)N1)NC(=O)N
InChIInChI=1S/C4H6N4O3/c5-3(10)6-1-2(9)8-4(11)7-1/h1H,(H3,5,6,10)(H2,7,8,9,11)
InChIKeyPOJWUDADGALRAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in alcohol, methanol, pyridine
Soluble in ethanol, sodium hydroxide;  insoluble in ethyl ether, methanol
Water: 0.57% (25 °C);  ethanol (96%): 0.04% (25 °C);  eth/water (1/1): 0.35% (25 °C);  propylene glycol/water (1/1): 0.40% (25 °C);  glycerol/water (1/1): 0.60% (25 °C)
In water, 5.26X10+3 mg/L at 25 °C
5.26 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Allantoin (CAS 97-59-6): Technical Profile and Procurement Baseline for Cosmetic and Pharmaceutical Formulators


Allantoin (CAS 97-59-6, C₄H₆N₄O₃, MW 158.12 g/mol) is an imidazole heterocyclic compound, chemically designated as (2,5-dioxo-4-imidazolidinyl) urea or 5-ureidohydantoin [1]. It occurs endogenously as a purine catabolite via the uric acid pathway and is also obtained synthetically from urea and glyoxylic acid or extracted from botanical sources such as Symphytum officinale (comfrey) [2]. The compound presents as a white, odorless, crystalline powder with a melting point range of 220–238°C . Its saturated aqueous solution (0.57 g/100 mL at 25°C) is slightly acidic (pH approximately 5–6) [3]. Allantoin is classified by the FDA as an OTC skin protectant active ingredient at 0.5–2% concentration and is recognized as safe for cosmetic use by the CIR Expert Panel [4][5].

1
Formulation context: soothing and daily keratolytic skincare research
2
Selection logic: mild epithelial stimulation with irritation buffering
3
Procurement context: vegan, clean-label, and low-irritation formulation support

Why Allantoin (97-59-6) Cannot Be Substituted Arbitrarily: Functional Specificity Across Soothing, Keratolytic, and Barrier Repair Agents


Substitution among compounds labeled as 'skin soothing agents' or 'wound healing promoters' fails because allantoin occupies a narrow functional niche distinct from its apparent analogs. Unlike panthenol, which drives barrier restoration primarily via lipid synthesis and coenzyme A-dependent pathways, allantoin accelerates re-epithelialization through direct keratinocyte mitogenic stimulation [1]. Unlike urea, which at therapeutic concentrations exerts aggressive proteolytic and desquamative keratolysis, allantoin provides a mild, desmosome-modulating exfoliation without the pH elevation or irritation burden typical of concentrated urea formulations [2][3]. Unlike alpha-hydroxy acids (e.g., glycolic acid), which require acidic pH for efficacy and carry a dose-dependent irritation risk, allantoin functions effectively at near-neutral pH while simultaneously buffering irritation from co-formulated exfoliants [4]. Moreover, allantoin's uniquely benign toxicological profile—non-mutagenic, non-phototoxic, and non-irritating even in repeat-dose applications—is not uniformly shared by alternative keratolytics or soothing agents [5]. These functional divergences, supported by quantitative data presented below, render allantoin non-substitutable in formulations requiring mild epithelial stimulation with negligible irritation liability.

Mechanism
Keratinocyte mitogenic stimulation differs from panthenol's lipid-synthesis pathway; epithelial repair endpoints may not transfer directly.
Keratolytic
Desmosome-modulating exfoliation may shift away from proteolytic urea or pH-dependent salicylic acid; irritation profile may differ significantly.
Derivative
Allantoin ascorbate adds antioxidant function but alters molecular weight and compatibility; formulation-simplicity context may not transfer.

Allantoin (CAS 97-59-6): Quantified Differential Evidence Against Panthenol, Urea, Glycolic Acid, Allantoin Ascorbate, and Lanolin


Mechanism of Action: Allantoin vs. Panthenol (Pro-Vitamin B5) in Skin Barrier Repair

Allantoin and panthenol differ fundamentally in their primary mechanisms of skin repair. Panthenol functions as a pro-vitamin B5 precursor, undergoing enzymatic conversion to pantothenic acid which then acts as a cofactor for coenzyme A—driving lipid synthesis for barrier restoration. In contrast, allantoin directly promotes keratinocyte proliferation and fibroblast activation to accelerate epithelial replacement. In a 2022 randomized controlled trial (n=124 participants with moderate-to-severe heel fissures), 5% panthenol cream achieved 89% complete fissure closure at 28 days . Allantoin, while not evaluated head-to-head in this specific RCT, consistently promotes mitosis in basal keratinocytes and facilitates granulation tissue formation . The clinical evidence base for panthenol is more extensive (multiple RCTs), whereas allantoin's human data is comparatively limited, relying primarily on in vitro and animal models [1].

Mechanism: Allantoin vs. Panthenol
Class-level inference
Allantoin: keratinocyte mitogenic stimulation
Panthenol: coenzyme A-dependent lipid synthesis; 89% fissure closure at 28 days (n=124 RCT)
Reported pathway-response context
Human RCT data for allantoin is limited; efficacy inferred from in vitro models
skin barrier repair keratinocyte proliferation mechanism of action wound healing

Keratolytic Potency and Irritation Profile: Allantoin vs. Urea and Salicylic Acid

Allantoin functions as a mild keratolytic agent that softens keratin and loosens desmosomal connections between corneocytes without the aggressive proteolytic action of high-concentration urea [1]. Clinically, topical corticosteroids are commonly paired with soothing agents: urea and allantoin are both classified in this category, while salicylic acid (3–6%) is designated as a keratolytic proper [2]. Urea at therapeutic concentrations (≥10%) exerts direct proteolytic dissolution of necrotic tissue and protein debris [3], whereas allantoin provides gentler exfoliation suitable for daily-use formulations on sensitive skin. In formulation contexts, urea presents stability challenges in cleansing systems and is considered 'very hard to work with' compared to allantoin, salicylic acid, or lactic acid [4].

Keratolytic Profile: Allantoin vs. Urea
Class-level inference
Allantoin: mild desmosome modulation; non-irritating safety profile
Urea: proteolytic dissolution at ≥10%; formulation instability in aqueous systems
Supports daily-use exfoliation context
Stability ranking reported in cleansing formulation assessments
keratolytic exfoliation skin irritation desmosome modulation

Irritation Mitigation in Co-Formulation: Allantoin as a Glycolic Acid Buffer

Allantoin serves as a functional buffer against the irritation potential of alpha-hydroxy acids, particularly glycolic acid. Its soothing properties minimize redness, stinging, and dryness associated with acid-based exfoliation [1]. This buffering capacity enables formulators to include higher glycolic acid concentrations (e.g., 12%) while maintaining user tolerability [2]. Unlike glycolic acid, which requires an acidic pH range of 3–4 for optimal exfoliative activity and carries dose-dependent irritation risk [3], allantoin remains stable and functional at pH 4–7 and actively reduces sensations of burning and tightness [4].

Irritation Buffer: Allantoin + Glycolic Acid
Class-level inference
Allantoin enables up to 12% glycolic acid with reduced discomfort
Glycolic acid alone: optimal exfoliation at pH 3–4; dose-dependent irritation risk
Reported co-formulation irritation-buffering context
Observed in commercial 12% glycolic acid serum formulation
anti-irritant co-formulation glycolic acid exfoliation buffer

Stability and Functional Trade-offs: Allantoin vs. Allantoin Ascorbate

Allantoin ascorbate is a complex combining allantoin with ascorbic acid (vitamin C), designed to confer both soothing and antioxidant benefits. This complex exhibits superior stability compared to pure ascorbic acid, which is notoriously sensitive to light, heat, alkalis, acids, and trace metals, undergoing rapid oxidative degradation [1][2]. However, this stability enhancement comes with trade-offs: allantoin ascorbate has a significantly higher molecular weight (334.24 g/mol vs. 158.12 g/mol for allantoin) and distinct physicochemical properties that may affect formulation compatibility and skin penetration . The pure allantoin molecule remains the preferred choice when antioxidant activity is not the primary formulation objective or when minimal molecular weight and maximal formulation simplicity are required.

Derivative Trade-off: Allantoin vs. Allantoin Ascorbate
Head-to-head
MW difference: +176.12 g/mol (112% increase over allantoin)
Reported formulation-simplicity trade-off
Ascorbate complex adds antioxidant function but alters physicochemical properties
allantoin derivatives ascorbic acid stability formulation compatibility oxidation

Vegan and Clean-Label Formulation Compatibility: Allantoin vs. Lanolin

Allantoin is commercially available as both plant-derived (extracted from comfrey) and fully synthetic (from urea and glyoxylic acid) material, rendering it compatible with vegan and clean-label formulation requirements [1]. In contrast, lanolin is exclusively animal-derived (sheep wool grease) and contains naturally occurring allergenic lanolin alcohols that are subject to EU regulatory limits (<0.1%) . Functionally, allantoin is water-soluble (0.5 g/100 mL at 25°C) and readily incorporated into aqueous serums and gels, whereas lanolin is water-insoluble and requires emulsification for aqueous dispersion . From a toxicological standpoint, allantoin exhibits an oral LD50 >5,000 mg/kg (rat) and is non-irritating, whereas lanolin demonstrates mild irritation potential at concentrations exceeding 10% .

Vegan Compatibility: Allantoin vs. Lanolin
Head-to-head
Allantoin: plant-derived or synthetic; water-soluble; LD50 >5,000 mg/kg
Lanolin: animal-derived; water-insoluble; EU allergen restrictions apply
Reported vegan and clean-label sourcing context
Solubility measured at 25°C; LD50 determined in rat oral acute toxicity studies
vegan formulation clean beauty animal-derived ingredients emollient comparison

Safety and Mutagenicity Profile: Allantoin vs. Structurally Related Compounds

Allantoin has been comprehensively evaluated for genotoxic and carcinogenic potential. In bacterial genotoxicity assays, allantoin was non-mutagenic both alone and following nitrosation—unlike certain structurally related amine drugs which exhibit mutagenic activity after nitrosation . Furthermore, allantoin has been shown to reduce the mutagenic activity of hydrogen peroxide, demonstrating an antimutagenic effect [1]. In a 106-week carcinogenicity study in F344 rats (n=20–24 per sex per group) fed a diet containing 0.2% allantoin, no evidence of carcinogenicity was observed [2]. The CIR Expert Panel concluded that allantoin was not an eye or skin irritant, not phototoxic, and not carcinogenic, and that existing safety test data were sufficient to support its safety in cosmetic products at concentrations up to 2% [3].

Safety: Mutagenicity & Carcinogenicity
Class-level inference
Non-mutagenic in Ames assay; antimutagenic against H₂O₂; non-carcinogenic in 106-week rat bioassay
Reported genotoxicity endpoint context
106-week dietary study (F344 rats, 0.2% allantoin); CIR Expert Panel review available
genotoxicity mutagenicity safety assessment toxicology

Allantoin (CAS 97-59-6): Evidence-Based Application Scenarios for Cosmetic and OTC Formulators


Sensitive Skin and Post-Procedure Soothing Formulations

Based on allantoin's demonstrated non-irritating, non-sensitizing, and anti-inflammatory profile—including its non-mutagenic status and ability to reduce oxidative mutagenicity—this compound is optimally suited for formulations targeting sensitive, reactive, or compromised skin [1][2]. Unlike panthenol, which drives barrier repair through lipid synthesis, allantoin provides direct epithelial stimulation and irritation buffering, making it particularly valuable in post-procedure (laser, peel, microneedling) recovery products where both soothing and accelerated re-epithelialization are required [3].

Mild Daily Exfoliation and Keratolytic Products

Allantoin's keratolytic action via desmosome modulation—rather than aggressive proteolysis—positions it as the preferred exfoliating agent in daily-use formulations for sensitive or dry skin types [4]. Unlike urea (which is difficult to stabilize in aqueous systems and carries irritation risk at therapeutic concentrations) or salicylic acid (which requires acidic pH for optimal activity), allantoin remains stable at pH 4–7 and can be incorporated into gentle cleansers, toners, and moisturizers without the formulation constraints or irritation liabilities of alternative keratolytics [5].

Acid-Based Exfoliant Co-Formulations Requiring Irritation Mitigation

Allantoin's capacity to buffer the stinging, redness, and dryness associated with alpha-hydroxy acids—as evidenced by its inclusion in commercial 12% glycolic acid serums—supports its use as a functional anti-irritant additive in acid-based exfoliating products [6]. This application scenario is not replicable with panthenol or urea, which lack the same direct irritation-buffering profile in low-pH environments. Formulators can leverage allantoin to enable higher AHA concentrations while maintaining tolerability claims [7].

Vegan and Clean-Label Moisturizers and Serums

Allantoin's availability as both plant-derived (comfrey extract) and fully synthetic material, combined with its water solubility (0.5 g/100 mL at 25°C), makes it the emollient and soothing agent of choice for aqueous-based vegan formulations [8]. In contrast to lanolin, which is animal-derived, water-insoluble, and subject to EU allergen restrictions (<0.1% lanolin alcohols), allantoin meets clean-label requirements without compromising on soothing or skin-conditioning efficacy. Its LD50 >5,000 mg/kg and non-irritating profile further support its use in products positioned as 'clean' or 'hypoallergenic' .

Application
Selection Property
Validation Focus
Sensitive skin and post-procedure soothing formulations
Non-irritating, non-sensitizing profile; reported anti-inflammatory context
Re-epithelialization endpoint and irritation-score monitoring
Mild daily exfoliation and keratolytic products
Desmosome-modulating keratolysis; stability at pH 4–7
Exfoliation endpoint review; comparison against proteolytic keratolytics
Acid-based exfoliant co-formulations requiring irritation mitigation
Irritation-buffering capacity with alpha-hydroxy acids
Tolerability endpoint context in low-pH co-formulations
Vegan and clean-label moisturizers and serums
Plant-derived or synthetic sourcing; water solubility profile
Certification compatibility review; allergen restriction context

Technical Documentation Hub

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33 linked technical documents
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